![molecular formula C24H18N2O2 B7775627 (2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone](/img/structure/B7775627.png)
(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction conditions to maximize yield and minimize by-products. Industrial production also focuses on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. These reactions can be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
The compound “(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of “(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as its role in a chemical reaction or its therapeutic action in a biological system.
Propriétés
IUPAC Name |
(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,25-26H/b21-15-,22-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHCDDPBBHCQD-BMJUYKDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=CC(=O)C3=CC=CC=C3)NC4=CC=CC=C4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\NC3=CC=CC=C3N\C2=C/C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
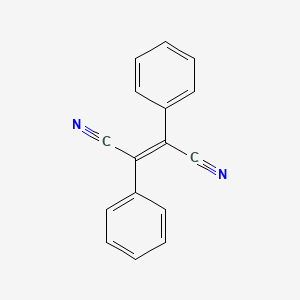
![{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride](/img/structure/B7775548.png)


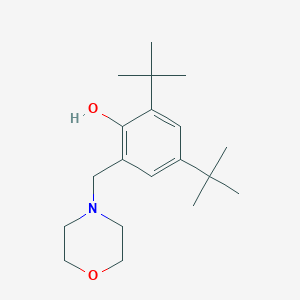
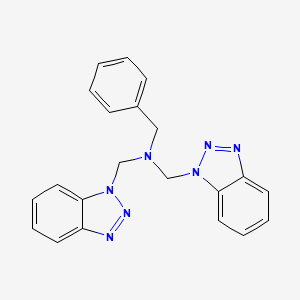
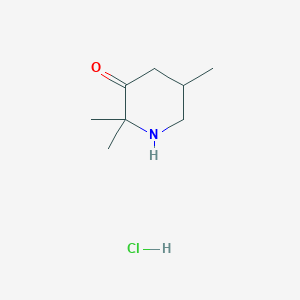

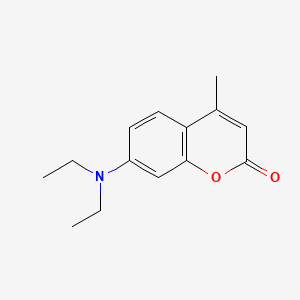
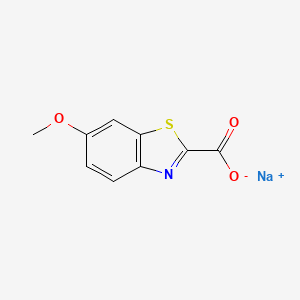
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)


![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7775635.png)
